2-Hydroxy-3-(phosphonooxy)propyl stearate
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Overview
Description
2-Hydroxy-3-(phosphonooxy)propyl stearate is an organo-inorganic compound with the molecular formula C21H43O7P and a molecular weight of 438.54 g/mol . . This compound is characterized by its unique structure, which includes a stearate ester linked to a phosphonooxy group, making it a significant molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(phosphonooxy)propyl stearate typically involves the esterification of stearic acid with 2-hydroxy-3-(phosphonooxy)propyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or p-toluenesulfonic acid as catalysts .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through distillation or crystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(phosphonooxy)propyl stearate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The phosphonooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of phosphonate esters or other substituted derivatives.
Scientific Research Applications
2-Hydroxy-3-(phosphonooxy)propyl stearate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Studied for its role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and emulsifiers.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(phosphonooxy)propyl stearate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Stearoyl-lysophosphatidic acid
- Rac-1-Stearoyl-glycerin-3-phosphat
- Stearyl-LPA
Uniqueness
Compared to similar compounds, 2-Hydroxy-3-(phosphonooxy)propyl stearate is unique due to its specific phosphonooxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
22002-86-4 |
---|---|
Molecular Formula |
C21H43O7P |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2-hydroxy-3-phosphonooxypropyl) octadecanoate |
InChI |
InChI=1S/C21H43O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h20,22H,2-19H2,1H3,(H2,24,25,26) |
InChI Key |
LAYXSTYJRSVXIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
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